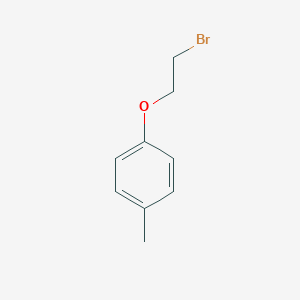

1-(2-Bromoethoxy)-4-methylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethoxy)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYNKCKSPFGUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172142 | |

| Record name | Benzene, 1-(2-bromoethoxy)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18800-34-5 | |

| Record name | 1-(2-Bromoethoxy)-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(2-bromoethoxy)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018800345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18800-34-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(2-bromoethoxy)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethoxy)-4-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Bromoethoxy)-4-methylbenzene from p-Cresol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-bromoethoxy)-4-methylbenzene, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the Williamson ether synthesis, a robust and well-established method for forming ethers. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines purification and characterization techniques, and addresses critical safety considerations. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical guidance for this specific chemical transformation.

Introduction and Significance

This compound serves as a key building block in the synthesis of more complex molecules. The presence of the bromoethoxy group provides a reactive handle for further functionalization through nucleophilic substitution reactions, while the p-methylphenyl moiety offers a scaffold for various structural modifications. This dual functionality makes it a versatile intermediate in the development of novel therapeutic agents and advanced materials.

The synthesis route from p-cresol is an efficient and cost-effective approach, utilizing readily available starting materials. The core chemical transformation is the Williamson ether synthesis, a named reaction with a long history in organic chemistry, first reported by Alexander Williamson in 1850.[1] This reaction proceeds via an S\textsubscript{N}2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1]

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from p-cresol and 1,2-dibromoethane is a classic example of the Williamson ether synthesis.[1][2] The reaction proceeds in two key steps:

Step 1: Deprotonation of p-Cresol

The first step involves the deprotonation of the acidic phenolic hydroxyl group of p-cresol by a suitable base to form the corresponding p-methylphenoxide ion. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like potassium carbonate or sodium hydroxide.[3][4] The resulting phenoxide is a potent nucleophile.

Step 2: Nucleophilic Substitution (S\textsubscript{N}2)

The generated p-methylphenoxide ion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane in a bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction.[1] This backside attack results in the displacement of one of the bromide ions as a leaving group, forming the desired ether linkage. The use of a primary alkyl halide is crucial as secondary and tertiary halides would favor elimination reactions.[1][4]

To favor the desired mono-alkylation product and minimize the formation of the dialkylated byproduct (1,2-bis(4-methylphenoxy)ethane), an excess of 1,2-dibromoethane is typically used.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| p-Cresol | 108.14 | 5.00 g | 0.0462 | 1.0 |

| 1,2-Dibromoethane | 187.86 | 25.9 g (11.9 mL) | 0.138 | 3.0 |

| Anhydrous Potassium Carbonate | 138.21 | 19.0 g | 0.138 | 3.0 |

| Acetone | 58.08 | 100 mL | - | - |

| Diethyl Ether | 74.12 | As needed | - | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (5.00 g, 0.0462 mol) and acetone (100 mL).

-

Addition of Base: While stirring at room temperature, add anhydrous potassium carbonate (19.0 g, 0.138 mol).

-

Addition of Alkylating Agent: To the resulting suspension, add 1,2-dibromoethane (11.9 mL, 0.138 mol).

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.

-

Workup - Extraction: To the residue, add 100 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Workup - Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.[2]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The structure of the synthesized compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-substituted benzene ring (two doublets), the methylene protons of the ethoxy chain (two triplets), and the methyl protons (a singlet).

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display distinct signals for the aromatic carbons, the two aliphatic carbons of the ethoxy group, and the methyl carbon.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (215.09 g/mol for C₉H₁₁BrO) and may show characteristic isotopic patterns for the bromine atom.[5]

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

p-Cresol: Toxic if swallowed or in contact with skin.[6] It is a skin irritant.[3] Avoid inhalation of dust and prevent contact with skin and eyes.[6]

-

1,2-Dibromoethane: Harmful if inhaled and may be harmful if swallowed.[7] It is irritating to the eyes and skin.[7] It is a suspected carcinogen and reproductive hazard.[7] Handle with extreme caution and use in a closed system or with appropriate exhaust ventilation.[7]

-

Potassium Carbonate: May cause skin and eye irritation.

-

Acetone and Diethyl Ether: Highly flammable liquids. Ensure no open flames or spark sources are present in the laboratory.

Conclusion

The Williamson ether synthesis provides an effective and reliable method for the preparation of this compound from p-cresol. By understanding the reaction mechanism and adhering to the detailed experimental protocol and safety guidelines presented in this guide, researchers can successfully synthesize this versatile chemical intermediate for a wide range of applications in drug discovery and materials science.

References

- Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. Synarchive.

- The Williamson Ether Synthesis. University of Missouri-St. Louis.

- 1,2-Dibromoethane Safety D

- p-Cresol Safety D

- Chemistry 211 Experiment 4. MiraCosta College.

- Experiment 06 Williamson Ether Synthesis.

-

Williamson ether synthesis. Wikipedia. [Link]

- 1-(2-Bromo-ethoxy)-4-methyl-benzene. Santa Cruz Biotechnology.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 5. scbt.com [scbt.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. fishersci.com [fishersci.com]

Spectroscopic Elucidation of 1-(2-Bromoethoxy)-4-methylbenzene: A Technical Guide

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopic data for 1-(2-Bromoethoxy)-4-methylbenzene, a compound of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes theoretical principles with practical insights to facilitate the structural elucidation and characterization of this and similar molecules.

Introduction

This compound is an aromatic ether derivative. Its structure, featuring a p-substituted benzene ring linked to a bromoethoxy moiety, presents a distinct set of spectroscopic signatures. Understanding these signatures is paramount for confirming its synthesis, assessing its purity, and studying its reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the most powerful tool for unambiguous structure determination in solution. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed analysis of chemical shifts, coupling patterns, and integration, grounded in the fundamental principles of NMR.

Theoretical Framework of NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy is a phenomenon based on the magnetic properties of atomic nuclei.[1] Nuclei with an odd number of protons or neutrons possess a quantum mechanical property known as spin, which generates a magnetic dipole. When placed in an external magnetic field (B₀), these nuclear magnets align either with (a lower energy state) or against (a higher energy state) the field. The energy difference between these states is directly proportional to the strength of the external magnetic field.

The core of NMR lies in the absorption of electromagnetic radiation (radio waves) that induces a transition between these spin states. The precise frequency of radiation required for this transition is known as the resonance frequency and is unique to each type of nucleus. The local electronic environment around a nucleus, however, can slightly alter the magnetic field it experiences, a phenomenon known as nuclear shielding. This variation in shielding gives rise to the chemical shift (δ) , a cornerstone of NMR spectroscopy that provides profound insights into the molecular structure.[2]

In ¹H NMR, three key pieces of information are extracted:

-

Chemical Shift (δ): Indicates the electronic environment of the proton.

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Spin-Spin Coupling (J): Provides information about the number of neighboring protons, manifesting as signal splitting (e.g., singlet, doublet, triplet).

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of a molecule.[3] Due to the low natural abundance of the ¹³C isotope, proton decoupling is often employed to simplify the spectrum and enhance signal-to-noise, resulting in a spectrum where each unique carbon atom appears as a single line.[2]

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation

-

Analyte Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectrum.

-

Solvent Selection: A suitable deuterated solvent is crucial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the presence of a residual proton signal that can be used for chemical shift referencing.[4]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for small molecules.[5][6] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[5]

-

Homogenization: The sample must be fully dissolved to ensure a homogeneous solution. Gentle vortexing or sonication can aid in dissolution.[7]

-

Filtration: To remove any particulate matter that could degrade spectral resolution, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]

-

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for both ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[8]

Instrument Parameters

The following is a generalized workflow for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. Specific commands may vary between instrument manufacturers.

¹H NMR Acquisition:

-

Locking and Shimming: The spectrometer's deuterium lock system stabilizes the magnetic field using the deuterium signal from the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample.[9]

-

Pulse Sequence: A standard single-pulse experiment is typically used for routine ¹H NMR.

-

Acquisition Parameters:

-

Acquisition Time (AQ): Typically 2-4 seconds.[9]

-

Relaxation Delay (D1): A delay of 1-5 seconds allows for the relaxation of excited nuclei back to the ground state before the next pulse.

-

Number of Scans (NS): For a sample of sufficient concentration, 8 to 16 scans are usually adequate.

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled pulse experiment is used to simplify the spectrum to singlets for each carbon.[10]

-

Acquisition Parameters:

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2 seconds is a common starting point.[9]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is required to achieve a good signal-to-noise ratio.

-

Predicted Spectroscopic Data and Interpretation

In the absence of a publicly available experimental spectrum for this compound, the following data is predicted based on established chemical shift correlations and analysis of analogous structures, such as propyl p-tolyl ether.[11]

Molecular Structure and Proton/Carbon Numbering

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum (Solvent: CDCl₃, Reference: TMS)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| a | ~7.10 | d, J ≈ 8.5 Hz | 2H | H-3, H-5 | These protons are ortho to the methyl group and meta to the bromoethoxy group. They appear as a doublet due to coupling with H-2 and H-6. |

| b | ~6.85 | d, J ≈ 8.5 Hz | 2H | H-2, H-6 | These protons are ortho to the electron-donating bromoethoxy group, experiencing shielding, and meta to the methyl group. They appear as a doublet due to coupling with H-3 and H-5. |

| c | ~4.25 | t, J ≈ 6.0 Hz | 2H | H-9 (-O-CH₂-) | The protons on the carbon adjacent to the oxygen are deshielded by the electronegative oxygen atom. The triplet multiplicity arises from coupling to the two neighboring protons on C-10. |

| d | ~3.65 | t, J ≈ 6.0 Hz | 2H | H-10 (-CH₂-Br) | The protons on the carbon adjacent to the bromine are deshielded by the electronegative bromine atom. The triplet multiplicity is due to coupling with the two neighboring protons on C-9. |

| e | ~2.30 | s | 3H | H-7 (-CH₃) | The methyl protons are in a typical chemical shift range for an alkyl group attached to an aromatic ring. The singlet multiplicity indicates no adjacent protons. |

Summary of ¹H NMR Data:

The predicted ¹H NMR spectrum exhibits five distinct signals. The aromatic region will show two doublets, characteristic of a 1,4-disubstituted benzene ring. The downfield triplet at approximately 4.25 ppm is assigned to the methylene protons adjacent to the ether oxygen, which are deshielded. The other triplet, further upfield at around 3.65 ppm, corresponds to the methylene protons adjacent to the bromine atom. The upfield singlet at approximately 2.30 ppm is characteristic of the methyl group protons on the aromatic ring.

Predicted ¹³C NMR Spectrum (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

| ~157.0 | C-1 | The carbon atom directly attached to the electronegative oxygen atom is significantly deshielded. |

| ~130.5 | C-4 | The quaternary carbon attached to the methyl group. |

| ~130.0 | C-3, C-5 | Aromatic carbons ortho to the methyl group. |

| ~114.5 | C-2, C-6 | Aromatic carbons ortho to the bromoethoxy group, shielded by the electron-donating effect of the oxygen. |

| ~68.0 | C-9 (-O-CH₂) | The carbon atom bonded to the ether oxygen is deshielded. |

| ~29.0 | C-10 (-CH₂-Br) | The carbon atom bonded to the bromine atom is deshielded due to the inductive effect of the halogen.[12] |

| ~20.5 | C-7 (-CH₃) | The methyl carbon appears in the typical upfield region for alkyl carbons. |

Summary of ¹³C NMR Data:

The proton-decoupled ¹³C NMR spectrum is predicted to show seven signals, corresponding to the seven unique carbon environments in the molecule. The carbon attached to the ether oxygen (C-1) will be the most downfield in the aromatic region. The carbons of the bromoethoxy group will appear in the aliphatic region, with the carbon bonded to oxygen (C-9) being more deshielded than the carbon bonded to bromine (C-10). The methyl carbon (C-7) will be the most upfield signal.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of NMR data for this compound.

Caption: Workflow for NMR analysis of this compound.

Conclusion

This technical guide provides a detailed framework for understanding and interpreting the ¹H and ¹³C NMR spectra of this compound. While based on predicted data due to the absence of publicly available experimental spectra, the analysis is firmly rooted in the fundamental principles of NMR spectroscopy and draws upon data from structurally similar compounds. The provided experimental protocols offer a robust starting point for acquiring high-quality data. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel organic molecules, enabling them to confidently elucidate molecular structures and verify their chemical identity.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

ResearchGate. How to Prepare Samples for NMR. [Link]

-

Georgia State University. Small molecule NMR sample preparation. (2023-08-29). [Link]

-

Atta-ur-Rahman & M. Iqbal Choudhary. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University College London. Sample Preparation. [Link]

-

pinn.ai. Basic 1h And 13c Nmr Spectroscopy. [Link]

-

Chegg. Solved Consult the 1H NMR spectrum of propyl p-tolyl ether. (2020-11-09). [Link]

-

Chemistry LibreTexts. 6.8: Principles of ¹³C NMR Spectroscopy. (2021-04-06). [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

Bruker. 13-C NMR Protocol for beginners AV-400. [Link]

-

Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018-01-10). [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. researchgate.net [researchgate.net]

- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. organomation.com [organomation.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.uiowa.edu [chem.uiowa.edu]

- 11. Solved Consult the 1H NMR spectrum of propyl p-tolyl ether | Chegg.com [chegg.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

Physical properties of 1-(2-Bromoethoxy)-4-methylbenzene (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of 1-(2-Bromoethoxy)-4-methylbenzene

Introduction

This compound, also known as p-tolyl 2-bromoethyl ether, is an aromatic ether that serves as a versatile intermediate in organic synthesis. Its structure, featuring a p-tolyl group connected to a bromoethyl moiety via an ether linkage, provides two reactive sites, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The presence of the bromoethyl group allows for nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic substitution. Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is crucial for its handling, purification, and reaction setup in a laboratory setting. This guide provides a comprehensive overview of the available data on the physical properties of this compound and details the experimental procedures for their determination.

Physicochemical Data of this compound

The accurate determination of physical constants like melting and boiling points is a cornerstone of chemical characterization, providing insights into the purity and identity of a compound. For this compound (CAS Number: 18800-34-5), the following data has been reported:

| Physical Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BrO | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| Melting Point | 37-38 °C | |

| Boiling Point | Data not available |

Experimental Determination of Physical Properties

For researchers and drug development professionals, the ability to experimentally verify physical properties is a fundamental skill. Below are detailed, field-proven protocols for the determination of the melting and boiling points of a solid organic compound like this compound.

Melting Point Determination: The Thiele Tube Method

The Thiele tube method is a classic and effective technique for determining the melting point of a solid. It utilizes a circulating oil bath to ensure a slow and uniform rate of heating.

-

Sample Preparation: A small amount of dry, crystalline this compound is finely crushed on a watch glass. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The Thiele tube is filled with a high-boiling point mineral or silicone oil to a level just above the upper arm of the side tube. The capillary tube is attached to a thermometer using a small rubber band or a piece of rubber tubing, ensuring the sample is aligned with the thermometer bulb.

-

Measurement: The thermometer and attached capillary tube are inserted into the Thiele tube, with the thermometer bulb and sample positioned in the center of the main tube. The side arm of the Thiele tube is gently heated with a Bunsen burner or a microburner. The unique shape of the Thiele tube promotes convection currents in the oil, ensuring even heat distribution.

-

Observation: The temperature is increased at a rate of approximately 1-2 °C per minute as the melting point is approached. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically ≤ 1 °C).

Caption: Workflow for Melting Point Determination using the Thiele Tube.

Boiling Point Determination: The Siwoloboff Method (Micro Boiling Point)

Given that an established boiling point for this compound is not available, its experimental determination is necessary. The Siwoloboff method is a micro-scale technique ideal for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted to a liquid state for this procedure.

-

Sample Preparation: A small fusion tube (or a small test tube) is filled with the liquid sample (melted this compound) to a depth of about 1-2 cm.

-

Capillary Insertion: A melting point capillary tube is sealed at one end. The sealed capillary is then placed into the fusion tube with its open end downwards, submerged in the liquid.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer using a rubber band, aligning the sample with the thermometer bulb. This entire assembly is then suspended in a heating bath, such as a Thiele tube filled with a suitable high-boiling liquid or a beaker of the same.

-

Heating and Observation: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. As the boiling point of the sample is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: Once a steady stream of bubbles is observed, the heat source is removed. The bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube. This is the point where the vapor pressure of the sample equals the external atmospheric pressure.

Caption: Workflow for Boiling Point Determination using the Siwoloboff Method.

Conclusion

The physical properties of this compound are fundamental to its application in scientific research and drug development. While its melting point is established, the absence of a reported boiling point in the literature underscores the importance of experimental determination for complete characterization. The protocols detailed in this guide provide a robust framework for researchers to accurately measure these critical physical constants, ensuring the reliability and reproducibility of their synthetic work. Adherence to these standard laboratory techniques is paramount for maintaining scientific integrity and advancing the development of novel chemical entities.

References

Sources

An In-depth Technical Guide to the Solubility of 1-(2-Bromoethoxy)-4-methylbenzene in Common Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Bromoethoxy)-4-methylbenzene (CAS No. 18800-34-5), a compound of interest in synthetic organic chemistry and drug discovery.[1][2][3] An understanding of its behavior in various organic solvents is paramount for researchers and professionals in optimizing reaction conditions, developing purification strategies, and formulating new chemical entities. This document delves into the theoretical underpinnings of its solubility, provides a predictive assessment in a range of common solvents, and outlines a rigorous experimental protocol for quantitative determination.

Physicochemical Properties of this compound

A thorough understanding of a solute's physicochemical properties is the foundation for predicting its solubility. This compound, also known as 4-(2-Bromoethoxy)toluene, possesses a distinct molecular architecture that dictates its interactions with various solvents.[3]

| Property | Value | Source |

| CAS Number | 18800-34-5 | [1][2][3] |

| Molecular Formula | C₉H₁₁BrO | [1][2][3] |

| Molecular Weight | 215.09 g/mol | [1][2][3] |

| Structure | Aromatic ether | - |

| Computed XLogP3 | ~4.2 (for a similar compound) | [4] |

| Topological Polar Surface Area (TPSA) | ~9.2 Ų (for a similar compound) | [5] |

The structure of this compound reveals a molecule of dual character. The toluene core imparts a significant non-polar, lipophilic nature. Conversely, the ether linkage introduces a polar region capable of dipole-dipole interactions and can act as a hydrogen bond acceptor.[6] The terminal bromine atom further contributes to the molecule's polarizability and molecular weight. The high computed XLogP3 value suggests a preference for lipophilic environments over aqueous media.[4]

Molecular structure of this compound.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[7] This adage suggests that substances with similar intermolecular forces are more likely to be miscible. The solubility of this compound will therefore be a function of the balance between its non-polar and polar characteristics and the corresponding properties of the solvent.

-

Non-polar Solvents (e.g., Hexane, Toluene): The non-polar aromatic ring and hydrocarbon chain of the solute will readily interact with non-polar solvents through London dispersion forces. Consequently, good solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess a significant dipole moment, which can interact favorably with the polar ether group of the solute. A moderate to good solubility is expected.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): While these solvents are polar, their primary intermolecular force is hydrogen bonding. This compound can act as a hydrogen bond acceptor via its ether oxygen, but it lacks a hydrogen bond donor. This will limit its solubility compared to polar aprotic solvents, though some degree of dissolution is still expected.

-

Highly Polar Solvents (e.g., Water, DMSO): The predominantly non-polar character of the molecule, as indicated by its high XLogP3 value, suggests very poor solubility in highly polar solvents like water.[4] While Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent, the large non-polar surface area of the solute will likely limit its miscibility.

Predicted Solubility Profile

While experimentally determined quantitative solubility data for this compound is not widely available in peer-reviewed literature, a qualitative and predictive solubility profile can be constructed based on the aforementioned principles. This table provides an educated estimation for researchers to use as a starting point for solvent screening.

| Solvent | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Rationale |

| Hexane | 0.1 | 1.9 | High | Dominated by London dispersion forces, favorable for the non-polar toluene moiety. |

| Toluene | 2.4 | 2.4 | High | Similar aromatic structures lead to strong π-π stacking and dispersion forces. |

| Dichloromethane | 3.1 | 9.1 | High | Good balance of polarity to interact with the ether group while being a good solvent for the aromatic ring. |

| Ethyl Acetate | 4.4 | 6.0 | Moderate to High | A polar aprotic solvent that can interact with the ether group. |

| Acetone | 5.1 | 20.7 | Moderate | Higher polarity may slightly reduce solubility compared to less polar solvents. |

| Ethanol | 4.3 | 24.5 | Moderate to Low | Can act as a hydrogen bond donor to the ether oxygen, but the large non-polar part of the solute limits miscibility. |

| Methanol | 5.1 | 32.7 | Low | More polar than ethanol, leading to a greater mismatch with the non-polar part of the solute. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Low | Very high polarity makes it a poor solvent for the largely non-polar solute. |

| Water | 10.2 | 80.1 | Very Low | Highly polar, strong hydrogen-bonding network is difficult for the non-polar solute to disrupt. |

Polarity Index and Dielectric Constant values are sourced from various chemical data repositories.[8][9][10]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and actionable data, the equilibrium solubility of this compound must be determined experimentally. The shake-flask method is a reliable and widely accepted technique for this purpose.[7]

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow

Workflow for quantitative solubility determination.

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions: To a series of vials, add a known volume (e.g., 2 mL) of each selected solvent. Add an excess amount of this compound to each vial to ensure that a solid phase remains after equilibration.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to permit the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. A suitable method would likely employ a C18 column with a mobile phase of acetonitrile and water. The concentration of this compound is determined by comparing the peak area to a calibration curve prepared from standards of known concentration.

-

Calculation: Calculate the solubility by multiplying the concentration determined by HPLC by the dilution factor.

Conclusion

This compound is a molecule with a predominantly non-polar character, punctuated by a polar ether group. This structural duality dictates its solubility profile in common organic solvents. It is predicted to be highly soluble in non-polar and moderately polar aprotic solvents, with decreasing solubility in more polar and protic environments. For researchers and drug development professionals, this predictive framework serves as a valuable guide for solvent selection. However, for critical applications requiring precise concentration data, the experimental protocol detailed herein provides a robust methodology for obtaining accurate quantitative solubility measurements.

References

-

PubChem. (n.d.). 1-(2-Bromoethoxy)-4-methoxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. Retrieved from [Link]

-

Vijay Kumar Sethi. (2020, October 26). Chemistry 11Chapter 4 Chemical Bonding & Molecular Structure Hydrogen Bond -Inter & Intra Molecular [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, January 29). Hydrogen Bonding. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-methyl- (CAS 106-38-7). Retrieved from [Link]

-

InChI Key Database. (n.d.). 1-(2-bromoethoxy)-3-methyl-benzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Bromo-1,2-(methylenedioxy)benzene (CAS 2635-13-4). Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-(bromomethyl)-4-methyl-. Retrieved from [Link]

-

A Mad Scientist. (2017, September 17). Polar Molecules Tutorial: How to determine polarity in a molecule [Video]. YouTube. [Link]

-

PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity Abstract. Retrieved from [Link]

Sources

- 1. 18800-34-5|this compound|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. 4-(2-Bromoethoxy)toluene 95% | CAS: 18800-34-5 | AChemBlock [achemblock.com]

- 4. echemi.com [echemi.com]

- 5. ▷ InChI Key Database ⚛️ | 1-(2-bromoethoxy)-3-methyl-benzene [inchikey.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Polarity Index [macro.lsu.edu]

- 9. file.sdiarticle3.com [file.sdiarticle3.com]

- 10. www1.chem.umn.edu [www1.chem.umn.edu]

Reactivity of the bromoethoxy group in 1-(2-Bromoethoxy)-4-methylbenzene

<An In-depth Technical Guide to the Reactivity of the Bromoethoxy Group in 1-(2-Bromoethoxy)-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the bromoethoxy group in this compound. This compound serves as a versatile intermediate in organic synthesis, and a thorough understanding of its chemical behavior is paramount for its effective utilization. This document delves into the mechanistic underpinnings of its key reactions, including nucleophilic substitution and elimination pathways. Detailed experimental protocols, supported by mechanistic diagrams and quantitative data, are presented to equip researchers with the practical knowledge required for leveraging this reagent in synthetic applications, particularly within the realm of drug discovery and materials science.

Introduction

This compound, also known as p-tolyl 2-bromoethyl ether, is an aromatic compound featuring a bromoethoxy substituent on a toluene backbone.[1][2] Its structure combines the nucleophilic substitution and elimination reactivity of a primary alkyl bromide with the electronic and steric influences of the p-methylphenoxy group. This duality makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3] The strategic importance of this and similar haloalkoxy arenes lies in their ability to act as precursors to a wide array of functional groups, enabling the construction of diverse molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18800-34-5 | [1] |

| Molecular Formula | C9H11BrO | [1][2] |

| Molecular Weight | 215.09 g/mol | [1] |

| SMILES | CC1=CC=C(C=C1)OCCBr | [2] |

| InChI | 1S/C9H11BrO/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,6-7H2,1H3 | [2] |

Synthesis and Characterization

The most common and efficient method for the synthesis of this compound is through a Williamson ether synthesis.[4][5][6] This reaction involves the deprotonation of p-cresol (4-methylphenol) to form the corresponding phenoxide, which then acts as a nucleophile, attacking 1,2-dibromoethane.

Synthetic Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from p-cresol and 1,2-dibromoethane.

Materials:

-

p-Cresol

-

1,2-Dibromoethane

-

Potassium Carbonate (K2CO3), finely pulverized

-

Acetone (anhydrous)

-

Dichloromethane

-

Water

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (1.0 equiv), finely pulverized potassium carbonate (2.0 equiv), and anhydrous acetone.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1,2-dibromoethane (1.2 equiv) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in dichloromethane and wash with water (3 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Rationale: The use of a polar aprotic solvent like acetone or DMF facilitates the SN2 reaction by solvating the potassium cation, leaving the phenoxide anion more nucleophilic.[5] Potassium carbonate is a sufficiently strong base to deprotonate the phenol.[5] An excess of 1,2-dibromoethane is used to minimize the formation of the bis-aryloxyethane byproduct.

Reactivity of the Bromoethoxy Group

The reactivity of this compound is dominated by the chemistry of the C-Br bond. The primary alkyl bromide is susceptible to both nucleophilic substitution (SN2) and elimination (E2) reactions. The specific pathway is influenced by the nature of the nucleophile/base, solvent, and temperature.

Nucleophilic Substitution Reactions (SN2)

The primary carbon bearing the bromine atom is an excellent electrophilic site for SN2 reactions.[7] Strong nucleophiles can readily displace the bromide ion.

3.1.1. Mechanism of SN2 Reaction

The SN2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (bromide).[6] This leads to an inversion of stereochemistry at the carbon center, although in this achiral molecule, it is not observable.

Caption: SN2 reaction of this compound.

3.1.2. Experimental Protocol: Synthesis of an Amine Derivative

Objective: To demonstrate the SN2 reactivity by synthesizing N-benzyl-2-(p-tolyloxy)ethanamine.

Materials:

-

This compound

-

Benzylamine

-

Potassium Carbonate (K2CO3)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv) and potassium carbonate (1.5 equiv) in anhydrous acetonitrile.

-

Add benzylamine (2.2 equiv) to the solution. The excess amine also acts as a base to neutralize the HBr byproduct.[8]

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Once the reaction is complete, filter the mixture and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.

-

Concentrate the organic layer and purify the crude product by column chromatography to yield the desired amine.

Elimination Reactions (E2)

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form 1-methyl-4-(vinyloxy)benzene.[9]

3.2.1. Mechanism of E2 Reaction

The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the carbon adjacent (β-position) to the carbon bearing the bromine, simultaneously forming a double bond and expelling the bromide ion.[9]

Caption: E2 elimination of this compound.

3.2.2. Experimental Protocol: Synthesis of 1-Methyl-4-(vinyloxy)benzene

Objective: To induce an E2 elimination reaction.

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide (1.5 equiv) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-methyl-4-(vinyloxy)benzene.

Rationale: Potassium tert-butoxide is a strong, sterically hindered base that favors elimination over substitution.[10] The bulky nature of the base makes it difficult to act as a nucleophile and attack the sterically accessible β-protons instead.[10]

Competition Between Substitution and Elimination

The competition between SN2 and E2 pathways is a critical consideration.[7]

Table 2: Factors Influencing SN2 vs. E2 Pathways

| Factor | Favors SN2 | Favors E2 | Rationale |

| Nucleophile/Base | Strong, unhindered nucleophile (e.g., I-, CN-, RNH2) | Strong, sterically hindered base (e.g., KOtBu, DBU) | Steric hindrance prevents nucleophilic attack at the carbon center, favoring proton abstraction.[10][11] |

| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone) | Less polar solvents can favor elimination. | Polar aprotic solvents stabilize the SN2 transition state.[5] |

| Temperature | Lower temperatures | Higher temperatures | Elimination reactions have a higher activation energy and are favored by increased temperature.[7] |

Advanced Applications in Synthesis

Beyond simple substitution and elimination, the bromoethoxy group can be a precursor for more complex transformations.

Grignard Reagent Formation

While the formation of a Grignard reagent from an alkyl halide is a standard procedure, the presence of the ether linkage requires careful consideration of solvent and temperature to avoid side reactions. The Grignard reagent, once formed, is a powerful nucleophile for creating new carbon-carbon bonds.[12][13]

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C9H11BrO) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Elimination Reactions: an Introduction [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. community.wvu.edu [community.wvu.edu]

A Comprehensive Technical Guide to the Synthetic Applications of 1-(2-Bromoethoxy)-4-methylbenzene

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromoethoxy)-4-methylbenzene, a versatile bifunctional reagent, holds significant potential in modern organic synthesis. Its unique structure, featuring a reactive bromoethyl group tethered to a p-tolyl ether, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthetic applications, focusing on its utility in the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. We will delve into the core reactivity of this compound, providing detailed, field-proven protocols for key transformations, including O-alkylation, N-alkylation, S-alkylation, and its emerging role in the synthesis of heterocyclic scaffolds. Mechanistic insights and practical considerations are interwoven to equip researchers with the knowledge to effectively leverage this reagent in their synthetic endeavors.

Introduction: Unveiling the Synthetic Potential of this compound

This compound (CAS No. 18800-34-5) is an aromatic bromoalkoxy compound that serves as a valuable building block in organic synthesis. Its structure combines the nucleophilic substitution-prone bromoethoxy moiety with the p-methylphenoxy group, which can influence the electronic and steric environment of reactions. The primary reactive site is the terminal bromine atom, which is susceptible to displacement by a wide array of nucleophiles, making it an ideal reagent for introducing the 2-(p-tolyloxy)ethyl group into various molecules. This guide will explore its preparation and, more importantly, its diverse applications in forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, as well as its potential in intramolecular cyclization reactions.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is through a Williamson ether synthesis. This involves the reaction of p-cresol with an excess of a 1,2-dihaloethane, typically 1,2-dibromoethane, in the presence of a base. The use of a phase-transfer catalyst can enhance the reaction rate and yield.

General Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Materials: p-cresol, 1,2-dibromoethane, sodium hydroxide (NaOH), tetrabutylammonium bromide (TBAB), toluene, water, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol (1.0 eq) and TBAB (0.05 eq) in a biphasic solvent system of toluene and aqueous NaOH (50% w/v).

-

Add an excess of 1,2-dibromoethane (3.0-5.0 eq) to the vigorously stirred mixture.

-

Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane.

-

The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

-

O-Alkylation: The Williamson Ether Synthesis

The paramount application of this compound is in the Williamson ether synthesis, where it serves as the electrophile to alkylate a variety of nucleophilic oxygen-containing compounds, most notably phenols and alcohols. This reaction is fundamental for constructing diaryl ethers and alkyl aryl ethers with a flexible ethoxy linker.[1][2]

Reaction with Phenols

The reaction with substituted phenols allows for the synthesis of a diverse range of 1-(2-phenoxyethoxy)-4-methylbenzene derivatives. The acidity of the phenol facilitates its deprotonation by a mild base, such as potassium carbonate, to form the corresponding phenoxide, which then acts as the nucleophile.[3]

Caption: Williamson ether synthesis using this compound.

Detailed Experimental Protocol for O-Alkylation of 4-Methoxyphenol

-

Materials: this compound, 4-methoxyphenol, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), ethyl acetate, water, brine, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a solution of 4-methoxyphenol (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).

-

Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the phenoxide.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 4-6 hours, or until TLC indicates the consumption of the starting materials.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-methoxy-4-(2-(p-tolyloxy)ethoxy)benzene.

-

| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | DMF | 80 | 5 | ~85 |

| 4-Nitrophenol | K₂CO₃ | Acetone | Reflux | 6 | ~90 |

| 2-Naphthol | Cs₂CO₃ | Acetonitrile | 70 | 4 | ~92 |

| 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | 80 | 6 | ~80 |

Note: Yields are representative and may vary based on specific reaction conditions and substrate reactivity.

N-Alkylation: Synthesis of Amines

This compound is an effective reagent for the N-alkylation of primary and secondary amines, including aliphatic amines, anilines, and nitrogen-containing heterocycles. This reaction provides a straightforward route to compounds containing the 2-(p-tolyloxy)ethylamino moiety, which is a structural motif found in some pharmaceutically active molecules. The reaction typically proceeds under basic conditions to neutralize the hydrobromic acid byproduct.[4]

Detailed Experimental Protocol for N-Alkylation of Morpholine

-

Materials: this compound, morpholine, potassium carbonate (K₂CO₃), acetonitrile, diethyl ether, water, brine, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

In a sealed tube, combine this compound (1.0 eq), morpholine (1.2 eq), and K₂CO₃ (1.5 eq) in acetonitrile.

-

Heat the mixture to 80 °C and stir for 12 hours.

-

Cool the reaction mixture and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 4-(2-(p-tolyloxy)ethyl)morpholine. Further purification can be achieved by column chromatography if necessary.

-

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | DMF | 100 | 12 | ~75 |

| Benzylamine | Et₃N | Acetonitrile | 80 | 8 | ~88 |

| Imidazole | NaH | THF | 60 | 6 | ~90 |

| Piperidine | K₂CO₃ | Acetonitrile | 80 | 10 | ~85 |

Note: Yields are representative and may vary.

S-Alkylation: Formation of Thioethers

The bromoethoxy group of this compound readily reacts with thiolates to form thioethers. This S-alkylation reaction is a reliable method for introducing the 2-(p-tolyloxy)ethylthio group. The reaction is typically carried out in the presence of a base to deprotonate the thiol.

Detailed Experimental Protocol for S-Alkylation of Thiophenol

-

Materials: this compound, thiophenol, sodium hydroxide (NaOH), ethanol, diethyl ether, water, brine, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a solution of thiophenol (1.0 eq) in ethanol, add a solution of NaOH (1.1 eq) in water.

-

Stir the mixture at room temperature for 30 minutes to form the sodium thiophenoxide.

-

Add this compound (1.05 eq) and heat the mixture to reflux for 3-4 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Add water to the residue and extract with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

-

Purify by column chromatography to obtain phenyl(2-(p-tolyloxy)ethyl)sulfane.

-

Applications in the Synthesis of Heterocycles

While direct applications in intramolecular cyclizations are less commonly reported, the functional groups introduced by this compound can serve as precursors for subsequent cyclization reactions to form various heterocyclic systems. For example, the resulting phenoxyethanol derivatives can be further manipulated to construct benzofurans or other oxygen-containing heterocycles.

Caption: A potential pathway to heterocyclic compounds.

Conclusion and Future Outlook

This compound has demonstrated its utility as a versatile and reliable building block in organic synthesis. Its primary application lies in the straightforward introduction of the 2-(p-tolyloxy)ethyl moiety via nucleophilic substitution reactions, particularly the Williamson ether synthesis. The protocols outlined in this guide provide a solid foundation for its use in the synthesis of ethers, amines, and thioethers. While its direct application in more complex synthetic strategies such as intramolecular cyclizations is an area ripe for further exploration, the functional handles it installs pave the way for the construction of diverse and intricate molecular architectures. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the strategic application of such bifunctional reagents will undoubtedly play a crucial role in the advancement of synthetic chemistry.

References

-

Karuo, Y., Kametani, A., Tarui, A., Sato, K., Kawai, K., & Omote, M. (2022). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 18, 1338-1344. [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [https://www.csun.edu/~hcchm001/ Williamson.pdf]([Link] Williamson.pdf)

-

Johnson, N. (2011). Williamson Synthesis Lab Report. Scribd. [Link]

-

Aryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. [Link]

-

One-pot synthesis of alkyl aryl ethers from aryl bromides. (n.d.). ResearchGate. [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

-

Chemistry 211 Experiment 4. (2012, November 14). MiraCosta College. [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether. (n.d.). ResearchGate. [Link]

- Synthesis of 2-(2-aminoethoxy) ethanol. (2021).

-

PTC Selective O-Alkylation. (n.d.). PTC Organics, Inc. [Link]

- Synthesis of aryl ethers, methods and reagents related thereto. (2000).

-

Phase transfer catalysis: Chemistry and engineering. (n.d.). Retrieved from [Link]

-

2-(2-(p-Tolyloxy)ethoxy)ethanol. (n.d.). PubChem. [Link]

-

An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. (2020). MDPI. [Link]

-

p-CRESOL. (n.d.). Organic Syntheses. [Link]

-

Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. (2021). MDPI. [Link]

-

Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics, Inc. [Link]

-

A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. (2015). Quick Company. [Link]

- Method for preparing 2-bromine-4-methylphenol. (2012).

- Synthesis method of 2, 2-ethoxyethanol. (2011).

-

3-bromo-4-hydroxytoluene. (n.d.). Organic Syntheses. [Link]

- Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (2005).

Sources

Safety and handling precautions for 1-(2-Bromoethoxy)-4-methylbenzene

An In-Depth Technical Guide to the Safe Handling of 1-(2-Bromoethoxy)-4-methylbenzene

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for this compound (CAS No: 18800-34-5).[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural lists to explain the causality behind each recommendation, grounded in the chemical nature of the substance. The primary focus is on mitigating risks associated with its classification as a potent alkylating agent and skin sensitizer.

Core Chemical and Toxicological Profile

This compound is an aromatic compound featuring a bromoethoxy group.[2] Its molecular structure makes it a valuable intermediate in organic synthesis.[2] However, the presence of the bromoethoxy moiety classifies it as an alkylating agent. Alkylating agents are reactive compounds that can form covalent bonds with nucleophilic sites in biological macromolecules, including DNA.[3] This reactivity is the basis for their potential toxicity, mutagenicity, and carcinogenicity.[3]

The primary, established hazard associated with this specific compound is its potential to cause an allergic skin reaction (skin sensitization).[4] Due to its structural similarity to other brominated aromatic compounds, it should be prudently handled as a substance that may also be harmful if swallowed and cause skin, eye, and respiratory irritation.[5][6]

Table 1: Physicochemical & Hazard Identification

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 18800-34-5 | [1] |

| Molecular Formula | C₉H₁₁BrO | [1][7] |

| Molecular Weight | 215.09 g/mol | [1] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |

| GHS Signal Word | Warning | [4] |

| Hazard Statement | H317: May cause an allergic skin reaction. | [4] |

| Inferred Hazards | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [6][8] |

| Storage Class | 11: Combustible Solids | [4] |

Proactive Risk Mitigation: Engineering Controls & Personal Protection

Given its hazardous nature, a multi-layered approach to safety is required, prioritizing engineering controls to minimize exposure, supplemented by rigorous use of personal protective equipment (PPE). The causality is simple: preventing initial contact is the most effective way to ensure safety.

Primary Engineering Controls

Chemical Fume Hood: All manipulations of this compound, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood.[9][10] This is the most critical engineering control as it protects the user from inhaling potentially harmful vapors or aerosols.[11] The hood's airflow must be verified before commencing work.[10]

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[12] Storage areas should also be well-ventilated.[8][13]

Designated Work Area: An area should be specifically designated for working with alkylating agents. This helps contain potential contamination and prevents accidental cross-contact with other experiments or common areas.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide a complete barrier against the chemical.

Hand Protection: Wear appropriate chemical-resistant gloves at all times. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility data.[10] Gloves must be inspected for any signs of degradation or puncture before each use.[11] If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and don a new pair.

Eye and Face Protection: Chemical safety goggles with side shields are mandatory to protect against splashes.[10] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[14]

Body Protection: A lab coat that covers the arms and fastens in the front is required.[10] For procedures with a higher risk of spills, a chemically impervious apron should be worn over the lab coat. Do not wear shorts or open-toed shoes in the laboratory.[11]

Diagram 1: Pre-Work Safety Workflow

This diagram outlines the mandatory safety check process before handling the compound.

Caption: Pre-work safety verification workflow.

Standard Operating Protocols

Adherence to validated protocols is essential for both experimental success and personal safety.

Protocol 1: Weighing and Solution Preparation

-

Preparation: Ensure all necessary equipment (spatula, weigh boat, solvent, glassware) is inside the chemical fume hood before starting.

-

Tare Balance: Place a clean weigh boat on the analytical balance and tare it.

-

Dispensing: Carefully dispense the solid this compound onto the weigh boat. Perform this action slowly to minimize the generation of dust or airborne particles.

-

Transfer: Using a powder funnel if necessary, carefully transfer the weighed solid into the designated flask.

-

Solvent Addition: Slowly add the required solvent to the flask, ensuring the container opening is pointed away from your face.[10]

-

Cleanup: Immediately clean any residual powder from the spatula and balance area using a solvent-dampened wipe. Dispose of the wipe and weigh boat as hazardous waste.

Protocol 2: Waste Handling and Disposal

-

Segregation: All waste contaminated with this compound, including gloves, wipes, pipette tips, and excess reagents, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[15]

-

Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, labeled liquid hazardous waste container. Do not mix with incompatible waste streams.[16]

-

Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, regional, and national regulations.[5]

Emergency Response Procedures

Immediate and correct action during an emergency is critical to minimizing harm.

Exposure Scenarios

-

Skin Contact: Immediately remove all contaminated clothing.[17][18] Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes.[5][17][18] Seek immediate medical attention.[12] Note that bromine compounds can cause a delayed onset of symptoms.

-

Eye Contact: Immediately flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[5][17][18] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[16]

-

Inhalation: Move the affected person to fresh air at once.[18][19] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[18] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[8] If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[16]

Chemical Spill Response

The response protocol depends on the scale of the spill. For any large spill, or a spill outside of a containment area, evacuate the lab and contact emergency personnel immediately.

Diagram 2: Small Spill Response Workflow (Inside Fume Hood)

This diagram provides a logical flow for managing a small, contained spill.

Caption: Workflow for managing a small chemical spill.

Storage & Chemical Incompatibility

Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.

-

Conditions: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[8][13] The storage location should be secure and accessible only to authorized personnel.[14]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and amines.[13] Contact with these substances could lead to vigorous or explosive reactions. Avoid exposure to heat, sparks, open flames, and other sources of ignition.[12]

By integrating these principles of hazard understanding, proactive control, and procedural discipline, researchers can safely utilize this compound in their critical work while ensuring the protection of themselves and their colleagues.

References

-

Dr.Oracle. (2025, November 14). What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long? Retrieved January 14, 2026, from [Link]

-

bromine - EPA. (2024, October 3). Retrieved January 14, 2026, from [Link]

-

Bromine | Chemical Emergencies - CDC. (2024, September 6). Retrieved January 14, 2026, from [Link]

-

Standard Operating Procedure: Bromine. (2013, March 13). Scribd. Retrieved January 14, 2026, from [Link]

-

Chemical Hygiene Plan and Safety Manual 2019. (2019). MIT Department of Chemistry. Retrieved January 14, 2026, from [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved January 14, 2026, from [Link]

-

Chemical Indicator for Alkylating Agents. (2015, October 6). ChemistryViews. Retrieved January 14, 2026, from [Link]

-

This compound (C9H11BrO). (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]

-

Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (2021). PubMed Central. Retrieved January 14, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. PubChemLite - this compound (C9H11BrO) [pubchemlite.lcsb.uni.lu]

- 8. echemi.com [echemi.com]

- 9. scribd.com [scribd.com]

- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 11. artsci.usu.edu [artsci.usu.edu]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. fishersci.es [fishersci.es]

- 14. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. beta.lakeland.edu [beta.lakeland.edu]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. semspub.epa.gov [semspub.epa.gov]

- 19. Bromine | Chemical Emergencies | CDC [cdc.gov]

An In-Depth Technical Guide to the Synthesis of 1-(2-Bromoethoxy)-4-methylbenzene

This document will delve into the strategic considerations, a detailed experimental protocol, and the underlying mechanistic principles of this synthesis, tailored for researchers, scientists, and professionals in drug development.

Strategic Approach to Synthesis: The Williamson Ether Synthesis

The molecular architecture of 1-(2-Bromoethoxy)-4-methylbenzene, featuring an ether linkage and a bromo-functionalized alkyl chain, is ideally suited for a Williamson ether synthesis approach. This venerable reaction involves the nucleophilic substitution of a halide by an alkoxide[2][3]. In this specific case, the synthesis proceeds by the reaction of p-cresol with 1,2-dibromoethane.

The causality behind this choice of reactants is rooted in the principles of nucleophilicity and electrophilicity. p-Cresol, a weakly acidic phenol, is deprotonated by a suitable base to form the more nucleophilic p-methylphenoxide ion. This activated nucleophile then attacks the electrophilic carbon atom of 1,2-dibromoethane, which bears a bromine atom as a good leaving group. The use of a large excess of 1,2-dibromoethane is a critical experimental parameter to favor the desired monosubstitution product and minimize the formation of the bis-ether byproduct.

Experimental Protocol: A Validating System

This protocol is presented as a self-validating system, where the rationale behind each step is clarified to ensure reproducibility and understanding.